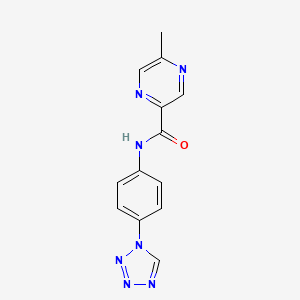
N-(4-(1H-tetrazol-1-yl)phenyl)-5-methylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI): is a chemical compound with the molecular formula C13H11N7O and a molar mass of 281.27 g/mol . This compound is characterized by the presence of a pyrazine ring, a carboxamide group, a methyl group, and a tetrazole ring attached to a phenyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI) typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction with Ytterbium(III) triflate.
Attachment of the Tetrazole Ring to the Phenyl Group: This step involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts.
Formation of the Pyrazine Ring: The pyrazine ring is formed through the condensation of pyrazinoic acid with ammonia.
Final Assembly: The final compound is assembled by attaching the pyrazine ring to the phenyl group with the tetrazole ring and the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazine ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted tetrazole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis .
Industry:
- Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also act as a prodrug, undergoing chemical conversion within the body to produce the active form that exerts the therapeutic effect .
類似化合物との比較
Pyrazinamide: A related compound used in the treatment of tuberculosis.
Tetrazole Derivatives: Compounds containing the tetrazole ring, used in various pharmaceutical applications.
Uniqueness:
- The presence of both the pyrazine and tetrazole rings in Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI) provides unique chemical properties that are not found in other similar compounds.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
特性
分子式 |
C13H11N7O |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
5-methyl-N-[4-(tetrazol-1-yl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11N7O/c1-9-6-15-12(7-14-9)13(21)17-10-2-4-11(5-3-10)20-8-16-18-19-20/h2-8H,1H3,(H,17,21) |
InChIキー |
RUSUJENXYRGGKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















